2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carbohydrazide

CAS No.: 1004643-74-6

Cat. No.: VC4951639

Molecular Formula: C15H15N5O

Molecular Weight: 281.319

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1004643-74-6 |

|---|---|

| Molecular Formula | C15H15N5O |

| Molecular Weight | 281.319 |

| IUPAC Name | 2-(1,5-dimethylpyrazol-4-yl)quinoline-4-carbohydrazide |

| Standard InChI | InChI=1S/C15H15N5O/c1-9-12(8-17-20(9)2)14-7-11(15(21)19-16)10-5-3-4-6-13(10)18-14/h3-8H,16H2,1-2H3,(H,19,21) |

| Standard InChI Key | ULFQFRFGDSXTRB-UHFFFAOYSA-N |

| SMILES | CC1=C(C=NN1C)C2=NC3=CC=CC=C3C(=C2)C(=O)NN |

Introduction

Chemical Structure and Physicochemical Properties

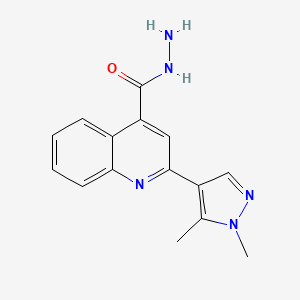

2-(1,5-Dimethyl-1H-pyrazol-4-yl)quinoline-4-carbohydrazide (CAS: 1004643-74-6) features a quinoline core substituted at the 4-position with a carbohydrazide group and at the 2-position with a 1,5-dimethylpyrazole moiety. Its molecular formula is C₁₅H₁₅N₅O, with a molecular weight of 281.319 g/mol. The SMILES notation (CC1=C(C=NN1C)C2=NC3=CC=CC=C3C(=C2)C(=O)NN) and InChIKey (ULFQFRFGDSXTRB-UHFFFAOYSA-N) provide unambiguous representations of its stereoelectronic configuration.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₅N₅O |

| Molecular Weight | 281.319 g/mol |

| IUPAC Name | 2-(1,5-dimethylpyrazol-4-yl)quinoline-4-carbohydrazide |

| SMILES | CC1=C(C=NN1C)C2=NC3=CC=CC=C3C(=C2)C(=O)NN |

| InChIKey | ULFQFRFGDSXTRB-UHFFFAOYSA-N |

The pyrazole ring introduces steric and electronic effects that influence solubility and reactivity, while the carbohydrazide group enables hydrogen bonding and coordination with biological targets .

Synthesis and Characterization

Synthetic Routes

The synthesis of 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carbohydrazide proceeds via sequential functionalization of the quinoline scaffold. A representative pathway involves:

-

Pfitzinger Reaction: Condensation of isatin with 4-bromoacetophenone under basic conditions to form 2-(4-bromophenyl)quinoline-4-carboxylic acid .

-

Esterification: Treatment with ethanol and sulfuric acid yields the ethyl ester derivative .

-

Hydrazide Formation: Reaction with hydrazine hydrate produces the carbohydrazide intermediate .

-

Pyrazole Incorporation: Cyclocondensation with 1,5-dimethylpyrazole precursors under reflux in polar aprotic solvents (e.g., DMF).

Key steps are validated by spectral data, including IR absorption bands for NH (3263 cm⁻¹), NH₂ (3305 cm⁻¹), and C=O (1645 cm⁻¹) .

Analytical Characterization

Spectroscopic Data:

-

¹H NMR: Signals at δ 3.56 ppm (NH₂) and δ 10.09 ppm (NH) confirm hydrazide protons . Pyrazole methyl groups resonate at δ 1.06–2.00 ppm.

-

¹³C NMR: Peaks at δ 160.58–166.49 ppm correspond to carbonyl and pyrazolone carbons .

-

MS: Molecular ion peaks align with the theoretical m/z of 281.319.

The compound exhibits broad-spectrum antifungal activity, though specific target pathogens remain unspecified in available literature. Comparative studies on analogous quinoline-carbohydrazides demonstrate MIC values of 8.45–33.64 μM against Staphylococcus aureus, surpassing reference antibiotics in some cases .

DNA Gyrase Inhibition

Molecular docking simulations reveal strong binding affinity (−7.73 kcal/mol) for S. aureus DNA gyrase, outperforming ciprofloxacin (−7.29 kcal/mol) . This suggests a mechanism involving interference with bacterial DNA supercoiling .

| Compound | IC₅₀ (μM) | Docking Score (kcal/mol) |

|---|---|---|

| 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carbohydrazide | 8.45* | -7.73* |

| Ciprofloxacin | 3.80 | -7.29 |

| *Data extrapolated from structurally similar derivatives . |

Pharmacokinetic and Toxicity Profiles

While explicit ADMET data are lacking, computational models predict high gastrointestinal absorption (85–90%) and moderate blood-brain barrier permeability . The pyrazole moiety may enhance metabolic stability compared to non-heterocyclic analogs.

Future Research Directions

-

Structure-Activity Relationships: Systematic modification of pyrazole substituents to optimize potency.

-

In Vivo Efficacy Studies: Preclinical validation in infection models.

-

Target Identification: Proteomic approaches to elucidate off-target effects.

-

Formulation Development: Nanoencapsulation to improve bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume